2-(Benzyloxy)-1-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one
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Overview
Description
2-(Benzyloxy)-1-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one is a complex organic compound that features a benzyloxy group, a pyrimidinyl group, and an octahydropyrrolo[3,4-c]pyrrole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one typically involves multi-step organic synthesis. The key steps may include:
Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with an appropriate halide under basic conditions.
Construction of the pyrimidinyl group: This involves the cyclization of suitable precursors in the presence of catalysts.
Assembly of the octahydropyrrolo[3,4-c]pyrrole ring: This step may require the use of specific reagents and conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can occur at the pyrimidinyl group, potentially leading to dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzyloxy and pyrimidinyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzaldehyde, while reduction of the pyrimidinyl group may produce dihydropyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents.
Medicine
In medicinal chemistry, such compounds are investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, these compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and pyrimidinyl groups may play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-1-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-phenylmethoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-15-7-19(22-14-21-15)23-8-17-10-24(11-18(17)9-23)20(25)13-26-12-16-5-3-2-4-6-16/h2-7,14,17-18H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFSHCAFABHDGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CC3CN(CC3C2)C(=O)COCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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